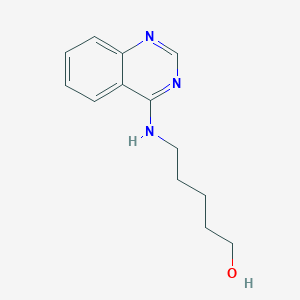
ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate, also known as EOPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EOPC is a piperidine-based compound that is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate is not fully understood, but it is believed to act as a modulator of voltage-gated sodium channels and GABA receptors. ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to increase the threshold for seizure activity in animal models, suggesting that it may have anticonvulsant properties through its effects on sodium channels.
Biochemical and Physiological Effects:
ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have anxiolytic properties, suggesting that it may have potential applications in the treatment of anxiety disorders. ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate is its low toxicity and high bioavailability, making it a safe and effective compound for use in animal models. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully interpret its effects.
Direcciones Futuras
Future research on ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate should focus on further understanding its mechanism of action and potential applications in the treatment of epilepsy, chronic pain, and anxiety disorders. Additionally, research should focus on the development of new derivatives of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate with improved efficacy and safety profiles. Finally, research should explore the potential use of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate in other scientific fields, such as neuroprotection and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate involves a multi-step process that begins with the reaction of 2,4-diaminoquinazoline with ethyl acetoacetate to form ethyl 2-(2-amino-4-oxoquinazolin-3(4H)-yl)acetate. This intermediate is then reacted with 3-chloropropanoic acid to form ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)acetate. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid to form ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate has been shown to have anticonvulsant and analgesic properties in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
ethyl 1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-19(25)14-6-5-10-21(12-14)17(23)9-11-22-13-20-16-8-4-3-7-15(16)18(22)24/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBDWKKGNXHDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)
![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)




![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)